molecular formula C17H26ClNO B4617548 1-[6-(4-chlorophenoxy)hexyl]piperidine

1-[6-(4-chlorophenoxy)hexyl]piperidine

Cat. No. B4617548
M. Wt: 295.8 g/mol
InChI Key: SASRGIJMOUBETC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[6-(4-chlorophenoxy)hexyl]piperidine involves various organic reactions, including Michael addition of secondary amine to α, β-unsaturated carbonyl compounds and subsequent reactions to introduce specific functional groups (Fatma et al., 2017). Another approach includes the condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides (Benakaprasad et al., 2007), showcasing the versatility in synthetic routes for such compounds.

Molecular Structure Analysis

Crystal structure analyses reveal that compounds in this class can adopt various conformations, influenced by the nature of their substituents. For example, in some cases, the piperidine ring exhibits a chair conformation, and the geometry around certain atoms (e.g., sulfur) can be distorted from regular tetrahedral (Karthik et al., 2021). These conformations are pivotal in determining the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving 1-[6-(4-chlorophenoxy)hexyl]piperidine analogs include nucleophilic additions, hydrogenation, and substitution reactions that enable the introduction of diverse functional groups. These reactions are often stereoselective, leading to products with specific configurations, which is crucial for their potential applications (Lemire & Charette, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as boiling points, melting points, and solubility, can vary significantly depending on their specific structural features. For instance, the presence of substituents like chloro, methoxy, or methyl groups can influence these properties by altering the compound's polarity and molecular interactions (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to form hydrogen bonds or engage in π-π interactions, are crucial for understanding the behavior of these compounds in different environments. For example, the formation of hydrogen bonds can lead to the stabilization of specific conformations and affect the compound's solubility and interaction with biological molecules (Orozco et al., 2009).

Scientific Research Applications

Pharmacological Research and Potential Therapeutic Applications

Chronic Parkinsonism and Neurodegenerative Studies Research has explored the effects of compounds structurally related to piperidine on neurological conditions. For example, substances like MPTP, with a piperidine component, have been used to study Parkinsonism in humans, shedding light on the neurotoxic effects that lead to substantia nigra damage, providing a model for Parkinson's disease research (Langston et al., 1983).

Cancer Research Piperidine derivatives such as Irinotecan (CPT-11), a topoisomerase I inhibitor, have shown promise in treating various cancers, including colorectal and lung cancers. These studies highlight the compound's pharmacokinetics and its role in enhancing the effectiveness of cancer treatments (Rowinsky et al., 1994).

Environmental and Occupational Health Studies

Herbicide Exposure and Health Outcomes Investigations into the health effects of exposure to chlorophenoxy herbicides, which share a chlorophenoxy component with the compound , have been conducted. These studies examine the potential risks associated with their use, including cancer and birth malformations, contributing to regulatory and safety guidelines (Schreinemachers, 2003).

Pharmacokinetics and Metabolism Studies Compounds related to piperidine have been studied for their metabolism and excretion in humans, offering insights into drug development and safety assessments. For example, research on CP-945,598, a cannabinoid receptor antagonist, provides detailed pharmacokinetic data, informing dosage and administration guidelines for maximizing therapeutic efficacy while minimizing side effects (Miao et al., 2012).

properties

IUPAC Name

1-[6-(4-chlorophenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-16-8-10-17(11-9-16)20-15-7-2-1-4-12-19-13-5-3-6-14-19/h8-11H,1-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASRGIJMOUBETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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